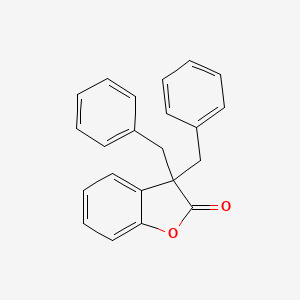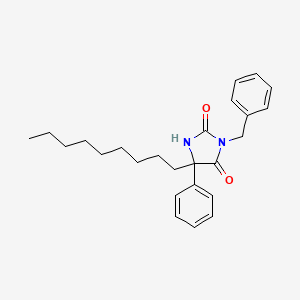
2,4-Imidazolidinedione, 5-nonyl-5-phenyl-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 5-nonyl-5-phenyl-3-(phenylmethyl)- is a complex organic compound belonging to the imidazolidinedione family This compound is characterized by its unique structure, which includes a nonyl group, a phenyl group, and a phenylmethyl group attached to the imidazolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-nonyl-5-phenyl-3-(phenylmethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a nonyl-substituted amine with a phenyl-substituted isocyanate, followed by cyclization to form the imidazolidinedione ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5-nonyl-5-phenyl-3-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazolidinedione ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted imidazolidinedione derivatives.
Scientific Research Applications
2,4-Imidazolidinedione, 5-nonyl-5-phenyl-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-nonyl-5-phenyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Imidazolidinedione, 5-(4-methylphenyl)-5-phenyl-
- 2,4-Imidazolidinedione, 5-methyl-5-phenyl-
- 2,4-Imidazolidinedione, 5-ethyl-5-phenyl-
Uniqueness
2,4-Imidazolidinedione, 5-nonyl-5-phenyl-3-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the nonyl group, phenyl group, and phenylmethyl group differentiates it from other imidazolidinedione derivatives, potentially leading to unique biological activities and applications.
Properties
CAS No. |
824392-48-5 |
|---|---|
Molecular Formula |
C25H32N2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-benzyl-5-nonyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C25H32N2O2/c1-2-3-4-5-6-7-14-19-25(22-17-12-9-13-18-22)23(28)27(24(29)26-25)20-21-15-10-8-11-16-21/h8-13,15-18H,2-7,14,19-20H2,1H3,(H,26,29) |
InChI Key |
TXPBTEHBCOSBGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


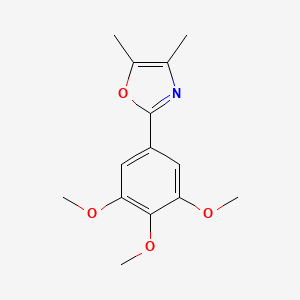
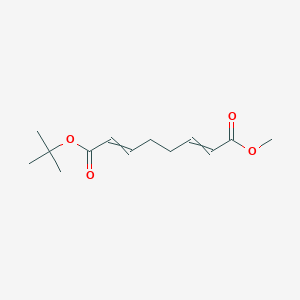
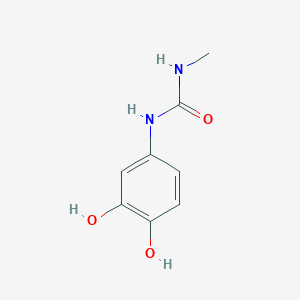
![6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14208157.png)
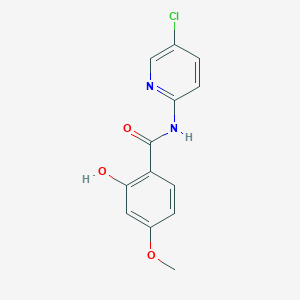

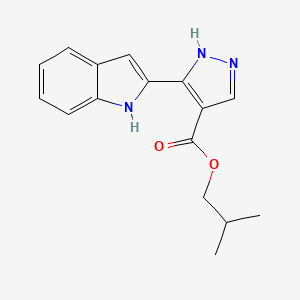
![3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B14208178.png)
![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)
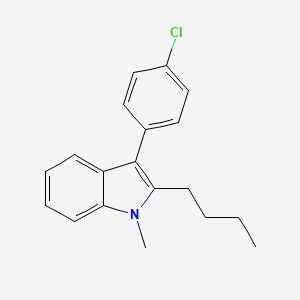
![n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide](/img/structure/B14208191.png)
![Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]-](/img/structure/B14208194.png)
